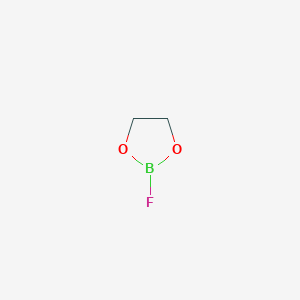

2-Fluoro-1,3,2-dioxaborolane

Description

Properties

CAS No. |

764724-64-3 |

|---|---|

Molecular Formula |

C2H4BFO2 |

Molecular Weight |

89.86 g/mol |

IUPAC Name |

2-fluoro-1,3,2-dioxaborolane |

InChI |

InChI=1S/C2H4BFO2/c4-3-5-1-2-6-3/h1-2H2 |

InChI Key |

ZMQXEXOFIHTELU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCO1)F |

Origin of Product |

United States |

Foundational & Exploratory

The Fluorinated Boron Heterocycle: A Technical Guide to 2-Fluoro-1,3,2-dioxaborolane

CAS: 22684-54-4 | Formula:

Executive Summary

2-Fluoro-1,3,2-dioxaborolane represents a class of highly reactive, cyclic Lewis acids used primarily as intermediates in organoboron synthesis and as functional additives in lithium-ion battery electrolytes.[1][2] Unlike its pinacol-derived cousins (e.g., bis(pinacolato)diboron), the ethylene glycol backbone of CAS 22684-54-4 imparts significant ring strain (

This guide details the handling, synthesis, and application of this compound, emphasizing its role as a labile precursor —a molecule often generated in situ or handled under strict anhydrous conditions to access specific reactivity profiles in SEI (Solid Electrolyte Interphase) formation and Lewis acid catalysis.[1][2]

Physicochemical Profile

The instability of this compound toward moisture necessitates reliance on calculated and class-based experimental data.[1][2]

| Property | Value / Description | Technical Note |

| Molecular Weight | 89.86 g/mol | High atom economy for B-F delivery.[1] |

| Appearance | Colorless, fuming liquid | Fumes in air due to hydrolysis (HF release).[1][2] |

| Boiling Point | ~50–55 °C (Est. @ 20 mmHg) | Rarely distilled at atm pressure due to decomposition.[1][2] |

| Solubility | DCM, THF, Toluene, EC/DMC | Reacts violently with protic solvents (MeOH, |

| Broad singlet/doublet (depending on decoupling).[1][2] Shifted downfield relative to | ||

| Characteristic of B-F species; distinct from | ||

| Lewis Acidity | High (AN > 70) | Stronger than alkyl boronates; comparable to mild boron halides.[1][2] |

Synthesis & Handling: The Self-Validating Protocol

Core Challenge: Direct fluorination of boronic acids often yields hydrates or "ate" complexes. The most reliable route for research applications is Ligand Exchange (Disproportionation) , which allows for in situ generation and immediate use.[1][2]

Protocol: Ligand Exchange Generation

Reaction:

Step-by-Step Methodology

-

Setup: Flame-dry a Schlenk flask and equip with a magnetic stir bar under Argon flow.

-

Reagent Prep: Charge the flask with 2-isopropoxy-1,3,2-dioxaborolane (1.0 eq) dissolved in anhydrous DCM (

).-

Why: The isopropoxy derivative acts as a "boronyl" donor.[1]

-

-

Addition: Cool to 0°C. Add

(0.33 eq) dropwise via syringe. -

Validation (Self-Check):

-

Isolation: The product is typically used as a stock solution.[1] If isolation is required, vacuum distillation (Schlenk-to-Schlenk) is performed, but never expose to air.[1][2]

Visualization: Synthesis Workflow

Figure 1: Disproportionation synthesis route minimizing HF handling.

Mechanistic Reactivity & Applications[1]

A. Energy Storage: SEI Formation in Li-Ion Batteries

The primary modern application of this compound is as an electrolyte additive .[1]

-

Mechanism: The molecule possesses a lower LUMO energy than standard carbonate solvents (EC/DMC).[1] During the first charging cycle, it is reduced preferentially on the graphite anode.[1][2]

-

Result: The ring opens to form an SEI (Solid Electrolyte Interphase) rich in B-O and B-F species.[1][2] This layer is ionically conductive (

permeable) but electronically insulating, preventing sustained electrolyte decomposition.[1][2]

B. Organic Synthesis: Lewis Acid Catalysis

Due to the electron-withdrawing fluorine and the ring strain, the boron center is highly electrophilic.[1]

-

Use Case: Catalyzing Diels-Alder reactions or activating carbonyls.

-

Advantage: It acts as a "soft" Lewis acid compared to

, offering better functional group tolerance while maintaining high activity due to the F-atom activation.[1][2]

Visualization: SEI Formation Mechanism

Figure 2: Mechanism of preferential reduction to form stable SEI layers on graphite anodes.[1][2]

Safety & Toxicology (Critical)

Hazard: Hydrolysis of this compound releases Hydrogen Fluoride (HF) and Boric Acid.[1][2]

-

Glassware: Prolonged storage in borosilicate glass can lead to etching (due to trace HF).[1][2] Use PTFE or HDPE containers for long-term storage of stock solutions.[1]

-

First Aid: Calcium gluconate gel must be available in the lab whenever this compound is handled.[1]

-

Spill Control: Do not neutralize with water.[1] Quench with anhydrous calcium oxide (CaO) or excess amine to sequester HF before disposal.[1][2]

References

-

PubChem. (2025).[1][2] 2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Compound Summary. National Library of Medicine. Link(Note: Used for structural analog comparison and property extrapolation).[1][2]

-

Organic Syntheses. (2019). Synthesis of Boronate Esters via Ligand Exchange. Org. Synth. 2019, 96, 277-299.[1][2] Link[1][2]

-

Sigma-Aldrich. (2025).[1] Electrolyte Additives in Advancing Lithium Ion Battery. Link

-

Argonne National Laboratory. (2025).[1][2] Fluorinated Additives for High Voltage Lithium-ion Batteries. Link

-

ChemRxiv. (2024).[1][2] The Synthesis Properties and Reactivity of Lewis Acidic Aminoboranes. Link(Reference for B-F Lewis Acidity comparisons).

Sources

11B NMR chemical shift of 2-Fluoro-1,3,2-dioxaborolane

Technical Guide: NMR Characterization of this compound

Executive Summary

This compound is a cyclic dialkoxyfluoroborane derivative often encountered as a reactive intermediate or specialized reagent in organoboron synthesis. Its

-

Primary Chemical Shift (

): 22.0 – 25.0 ppm (relative to -

Key Spectral Feature: Broad singlet or unresolved doublet due to

coupling and quadrupolar relaxation. -

Critical Impurity: Boric acid (

) at 19.6 ppm , arising from rapid hydrolysis.

Theoretical Framework & Electronic Environment

Chemical Shift Determinants

The chemical shift of trivalent boron is governed by the paramagnetic shielding term (

-

-Backbonding (Shielding): The fluorine atom is highly electronegative (

-

Ring Strain (Deshielding): The 5-membered dioxaborolane ring introduces angular strain, which typically causes a downfield shift (deshielding) of 5–8 ppm compared to acyclic analogs (e.g., dimethoxyfluoroborane).

-

Net Effect: The competition between Fluorine shielding and Ring deshielding places the resonance in the 22–25 ppm window, distinct from trialkyl borates (

18 ppm) and arylboronic esters (

Electronic Shielding Diagram

The following diagram illustrates the competing electronic effects determining the chemical shift.

Caption: Schematic of electronic factors influencing the

Spectral Data Analysis

Chemical Shift Comparison Table

Accurate assignment requires comparison against reference standards and potential impurities.

| Species | Structure | Multiplicity | Notes | |

| This compound | Cyclic | 22.5 | Broad Singlet / Doublet | Main signal; width depends on |

| Boric Acid | 19.6 | Singlet | Common hydrolysis impurity. | |

| Trimethyl Borate | 18.3 | Singlet | Acyclic analog reference. | |

| Pinacolborane | 27.8 | Doublet ( | Common reagent; downfield due to H vs F. | |

| Arylboronic Esters | 30 - 31 | Singlet | Downfield due to lack of F-shielding. | |

| Boron Trifluoride Etherate | 0.0 | Singlet | External Reference ( |

Coupling Constants ( )

While

-

Expected Value:

. -

Observation: Often manifests as line broadening rather than a resolved doublet. Cooling the sample (e.g., to

) can slow quadrupolar relaxation and resolve the coupling.

Experimental Protocol

Sample Preparation

Hydrolysis is the primary failure mode. The B-F bond in this cyclic system is labile in the presence of moisture.

-

Solvent Selection: Use anhydrous

or -

Concentration: Prepare a 10–20 mM solution. Higher concentrations can lead to aggregation or viscosity-induced broadening.

-

Tube Material: Use Quartz NMR tubes if available to eliminate the broad background "boron hump" (

ppm) from borosilicate glass. If using standard glass, acquire a blank spectrum of the solvent to subtract the background.

Acquisition Parameters

-

Pulse Sequence: Standard single-pulse (zg) with proton decoupling (typically zgig or zgpg).

-

Sweep Width: 200 ppm (from +100 to -100 ppm).

-

Relaxation Delay (D1): 0.5 – 1.0 s (Boron relaxes quickly).

-

Scans (NS): 64 – 128 scans are usually sufficient due to the high sensitivity of

( -

Reference: Calibrate externally using a sealed capillary of

in

Hydrolysis & Impurity Identification Workflow

Caption: Diagnostic workflow for identifying sample degradation. The appearance of a peak at 19.6 ppm confirms moisture contamination.

References

- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag. (Foundational text on chemical shifts and trends).

-

Lappert, M. F., et al. (1970). "Boron-11 Nuclear Magnetic Resonance Spectra of Some Boron-Oxygen Systems." Journal of the Chemical Society A. Link

-

Pellechia, P. J. (2017). "Boron Isotope Effects in Fluorine NMR Spectra." University of Ottawa NMR Facility Blog. Link (Discussion on B-F coupling and isotope patterns).

-

SDSU Chemistry Department. "Common Boron Chemical Shifts." San Diego State University. Link (General reference for borate/boronate ranges).

Thermodynamic Stability & Synthetic Viability of Cyclic Fluoroborolane Derivatives

Executive Summary

This technical guide analyzes the thermodynamic stability profile of cyclic fluoroborolane derivatives, a class of organoboron compounds critical to modern drug discovery (e.g., benzoxaborole pharmacophores) and Lewis acid catalysis. Unlike acyclic trifluoroborates, cyclic fluoroborolanes exhibit unique stability patterns governed by ring strain release upon rehybridization (

Theoretical Framework: The Thermodynamic Landscape

The thermodynamic stability of cyclic fluoroborolanes is dictated by the interplay between the exceptionally strong B-F bond and the relief of ring strain during nucleophilic attack.

Bond Dissociation Energy (BDE) & Hybridization

The Boron-Fluorine bond is among the strongest single bonds in organic chemistry. However, in cyclic systems, this stability is nuanced by the Lewis acidity of the boron center.

| Bond Type | Approx.[1][2][3] BDE (kJ/mol) | Hybridization Context | Stability Implication |

| B-F | 646 - 760 | High thermodynamic barrier to homolytic cleavage. | |

| B-O | 536 | Susceptible to exchange; drives hydrolysis equilibrium. | |

| B-C | 350 - 370 | Kinetic stability anchor for the scaffold. |

Mechanistic Insight: In a neutral cyclic fluoroborolane (e.g., B-fluoro-1,3,2-dioxaborolane), the boron atom is

Ring Strain and Lewis Acidity (The "I-Strain" Effect)

Cyclic borolanes (5-membered rings) are more Lewis acidic than their 6-membered counterparts (borinanes) or acyclic analogs.

-

Cause: The O-B-O bond angle in a 5-membered ring is compressed (

) relative to the ideal -

Effect: Upon binding a nucleophile (like

or -

Thermodynamic Consequence: The formation of the tetrahedral "ate" complex relieves ring strain. Therefore, cyclic fluoroborolanes are thermodynamically predisposed to form anionic adducts (fluoroborates) or undergo hydrolysis in water.

Hydrolysis Kinetics & Stability Profile

The primary instability vector for cyclic fluoroborolanes is not homolytic B-F cleavage, but heterolytic hydrolysis driven by water or hydroxide ions.

The Hydrolysis Equilibrium

The stability is defined by the equilibrium constant (

-

pH Dependence: At physiological pH (7.4), the equilibrium shifts towards the B-OH species (boronic acid/ester) unless the B-F bond is stabilized as a trifluoroborate salt (

). -

Entropic Factors: Chelation stabilizes the ring. A 5-membered dioxaborolane ring is kinetically more labile to hydrolysis than a benzoxaborole, where the aromatic ring provides rigidity.

Visualization: Hydrolysis & Equilibrium Pathway

Figure 1: Hydrolysis pathway of cyclic fluoroborolanes. The transition to the sp3 intermediate relieves ring strain, driving the reaction forward in protic media.

Synthetic Protocols: Access & Stabilization

To synthesize and isolate thermodynamically stable cyclic fluoroborolane derivatives, moisture exclusion is paramount until the "ate" complex is formed.

Protocol: Fluorination of Cyclic Boronic Esters

This protocol converts a cyclic boronic ester (e.g., pinacol ester) into a stable potassium cyclic trifluoroborate or neutral fluoroborolane species.

Reagents:

-

Substrate: Aryl/Alkyl Pinacol Boronate (

) -

Fluoride Source: Potassium Bifluoride (

, 4.5 equiv) -

Solvent: Methanol/Water (for salt) or Anhydrous

(for neutral species)

Step-by-Step Workflow:

-

Dissolution: Dissolve the boronic ester in MeOH (0.5 M concentration).

-

Fluorination: Add saturated aqueous

dropwise at -

Digestion: Stir vigorously for 2 hours at room temperature. The bifluoride acts as both a proton source (to remove pinacol) and a fluoride source.

-

Precipitation (Salt Form): Evaporate MeOH. The potassium organotrifluoroborate (

) precipitates. -

Isolation (Neutral Form - Critical): To isolate the neutral cyclic B-F species (if the ring allows, e.g., via intramolecular coordination), avoid aqueous workup. Use

in anhydrous

Visualization: Synthetic Workflow

Figure 2: Divergent synthetic pathways for isolating salt vs. neutral fluoroborolane species.

Applications in Drug Design (Bioisosteres)

In medicinal chemistry, cyclic fluoroborolanes (specifically benzoxaboroles) are used as bioisosteres for carboxylic acids or as covalent inhibitors.

The "Fluorine Effect" on Binding

Replacing the hydroxyl group of a benzoxaborole with fluorine alters the pKa and lipophilicity.

-

Acidity: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron.

-

Transport: The neutral B-F species is more lipophilic than the ionic "ate" complex, potentially aiding passive transport across cell membranes before hydrolyzing to the active B-OH species intracellularly.

Stability at Physiological pH

At pH 7.4, the stability of the B-F bond is compromised.

-

Half-life:

of simple cyclic B-F bonds in phosphate buffer is often -

Strategy: Drug developers utilize the B-F species as a prodrug . The rapid hydrolysis releases the active boronic acid (e.g., Tavaborole analogs) and fluoride ion.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Gutmann, V. (1978). The Donor-Acceptor Approach to Molecular Interactions. Plenum Press. (Source for Gutmann-Beckett Lewis Acidity method).[4]

-

Dahbi, S., et al. (2023). A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules. Molecules.[1][2][3][4][5][6][7][8][9] [Link]

-

Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of cyclic amine boranes through triazole-gold(I)-catalyzed alkyne hydroboration [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties and Boiling Point Determination of 2-Fluoro-1,3,2-dioxaborolane

For distribution to: Researchers, scientists, and drug development professionals

Introduction

2-Fluoro-1,3,2-dioxaborolane is a member of the dioxaborolane family, a class of organoboron compounds with significant utility in organic synthesis.[1] These compounds are recognized for their relative stability and low toxicity compared to other organometallic reagents, making them valuable intermediates.[2] The incorporation of a fluorine atom can significantly influence the electronic properties and reactivity of the molecule.[3]

This guide provides a comprehensive overview of the anticipated physical properties of this compound. Due to a lack of readily available experimental data for this specific compound in surveyed chemical literature and databases, this document emphasizes a robust, field-proven experimental protocol for the determination of its boiling point. The causality behind experimental choices and the self-validating nature of the described protocol are highlighted to ensure scientific integrity.

Theoretical Considerations and Physical Properties of Analogous Compounds

The physical properties of this compound are influenced by its molecular structure. The dioxaborolane ring system provides a degree of rigidity, while the electronegative fluorine atom attached to the boron is expected to impact the molecule's polarity and intermolecular forces.[3] While specific data for this compound is not prevalent, an examination of related dioxaborolane compounds allows for informed estimations of its properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Boiling Point (°C) |

| 2-Phenyl-1,3,2-dioxaborolane | C8H9BO2 | 147.97 | 218-220 |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C9H19BO3 | 186.06 | 73 @ 15 mmHg |

| Unsubstituted Dioxaborolanes (General) | Varies | Varies | Wide range, e.g., 102-105 @ 18 mmHg |

Note: Boiling points are highly dependent on pressure.

The stability of the dioxaborolane ring is a key consideration. Boronic esters are generally stable, particularly the cyclic five-membered esters formed with 1,2-diols.[4] However, they can be susceptible to hydrolysis, and appropriate handling under inert conditions is recommended.[5]

Experimental Determination of Boiling Point: A Self-Validating Micro-Method

The determination of a liquid's boiling point is a fundamental technique for its characterization and purity assessment.[6] For novel or small-scale samples, a micro-boiling point determination using a Thiele tube is a highly reliable and efficient method.[7][8][9] This technique is advantageous as it requires a minimal amount of the substance.[7]

Causality of Experimental Design

The Thiele tube is specifically designed to allow for uniform heating of a sample through the creation of convection currents in a heating oil.[10] The use of an inverted capillary tube provides a nucleation site for the formation of vapor bubbles.[11] The principle of this method is that as the liquid is heated, the air trapped in the capillary tube expands and escapes, followed by the vapor of the substance.[8] The boiling point is precisely the temperature at which, upon cooling, the vapor pressure of the substance equals the external atmospheric pressure, causing the liquid to be drawn back into the capillary tube.[7][9] This observation provides a sharp and accurate endpoint.

Experimental Protocol

Materials and Equipment:

-

This compound sample

-

Thiele tube containing mineral oil

-

Thermometer (-10 to 250 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or hot plate with a micro-burner attachment)

-

Clamp and stand

-

Personal Protective Equipment (safety goggles, lab coat, chemical-resistant gloves)[12]

Step-by-Step Methodology:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.[7]

-

-

Assembly:

-

Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the bulb of the thermometer.[8]

-

Secure the Thiele tube to a stand using a clamp.

-

Carefully insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is immersed in the mineral oil. The rubber band should remain above the oil level to prevent it from dissolving or snapping at high temperatures.[13]

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[8]

-

Observe the capillary tube. A slow stream of bubbles will initially emerge as the trapped air expands.

-

As the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[9]

-

-

Boiling Point Determination:

-

Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[8]

-

Carefully observe the capillary tube. The rate of bubbling will decrease as the temperature drops.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6][7] Record this temperature.

-

-

Safety and Handling Precautions:

-

Organoboron compounds should be handled in a well-ventilated area, preferably a fume hood.[12]

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[12]

-

These compounds can be moisture-sensitive; handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for optimal sample integrity.[5]

-

Keep away from strong oxidizing agents.[5]

-

Workflow Diagram

Caption: Experimental workflow for micro-boiling point determination.

Conclusion

While direct experimental data for the physical properties of this compound is not widely published, its characteristics can be inferred from related dioxaborolane compounds. The definitive determination of its boiling point can be achieved through the reliable and material-sparing micro-method detailed in this guide. Adherence to the described protocol, with careful attention to safety and handling procedures, will ensure accurate and reproducible results, providing crucial data for researchers in organic synthesis and drug development.

References

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. fiveable.me [fiveable.me]

- 3. Tuning the Mechanical and Dynamic Properties of Elastic Vitrimers by Tailoring the Substituents of Boronic Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron - ESPI Metals [espimetals.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chymist.com [chymist.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. timstar.co.uk [timstar.co.uk]

- 11. chemtips.wordpress.com [chemtips.wordpress.com]

- 12. leapchem.com [leapchem.com]

- 13. researchgate.net [researchgate.net]

Electronic Structure and Frontier Molecular Orbitals of 2-Fluoro-1,3,2-dioxaborolane: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and HOMO-LUMO gap of 2-Fluoro-1,3,2-dioxaborolane, a molecule of significant interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings of frontier molecular orbital theory and present detailed, field-proven computational and experimental protocols for characterizing these critical electronic properties. By synthesizing data from Density Functional Theory (DFT), UV-Visible Spectroscopy, and Cyclic Voltammetry, this guide explains the causality behind methodological choices and offers insights into how the unique electronic features imparted by the fluorine atom and the dioxaborolane ring can be leveraged to optimize drug potency, metabolic stability, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to apply a deep understanding of molecular electronics to modern pharmaceutical design.

Introduction: The Strategic Importance of Fluorinated Dioxaborolanes

The judicious incorporation of boron and fluorine into molecular scaffolds represents a powerful strategy in modern drug design.[1][2] Boron-containing compounds, particularly boronic acids and their derivatives, have emerged as privileged structures capable of forming unique reversible covalent interactions with biological targets.[2] Concurrently, the use of fluorine is a well-established tactic to enhance key pharmaceutical properties, including metabolic stability, membrane permeability, and binding affinity.[1][3][4]

This compound stands at the intersection of these two strategic domains. Its core structure—a five-membered ring containing boron, two oxygen atoms, and two carbon atoms, with a highly electronegative fluorine atom directly bonded to the boron—creates a unique electronic profile. Understanding this profile is paramount for predicting its reactivity, stability, and potential interactions within a biological system.

The key to this understanding lies in its electronic structure, specifically the energy and distribution of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical determinant of a molecule's behavior.[5][6][7] This guide presents a cohesive framework for the theoretical calculation and experimental validation of these properties, providing drug development professionals with the essential knowledge to harness the potential of this and similar molecules.

The Theoretical Core: Understanding Frontier Molecular Orbitals (FMOs)

The chemical reactivity and electronic properties of a molecule are largely governed by its FMOs.[6]

-

Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity) and corresponds to its ionization potential. A higher HOMO energy level indicates a greater propensity for electron donation.[7]

-

Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity) and corresponds to its electron affinity. A lower LUMO energy level suggests a greater capacity for electron acceptance.

-

The HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[6][7][8] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[9][10] Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. This gap also dictates the lowest energy electronic excitation, which can be probed by spectroscopic methods.[5][6]

For this compound, the electronegative fluorine atom is expected to significantly lower the energy of the LUMO, which is likely centered on the electron-deficient boron atom. This modulation is central to its chemical behavior and potential as a pharmacophore.

Computational Protocol for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for calculating the electronic structure of molecules, providing reliable approximations of HOMO and LUMO energies.[5][6][11]

Detailed Step-by-Step Methodology: DFT Calculation

-

Molecular Structure Construction: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Maestro, Avogadro).

-

Geometry Optimization: An initial geometry optimization is performed to find the most stable, lowest-energy conformation of the molecule. This is a critical step to ensure the subsequent electronic property calculations are performed on a physically realistic structure. A common and robust level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[12]

-

Frequency Calculation: A frequency calculation is run on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, a more accurate single-point energy calculation is performed with a higher-level basis set, such as 6-311++G(d,p), to obtain precise molecular orbital energies. This basis set includes diffuse functions (++) and polarization functions (d,p), which are important for accurately describing electron distribution, especially for a molecule with lone pairs (on oxygen) and an electronegative atom (fluorine).

-

Data Extraction and Visualization: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO gap (ΔE) is calculated as E_LUMO - E_HOMO. The electron density surfaces for the HOMO and LUMO are visualized to understand their spatial distribution across the molecule.

Computational Workflow Diagram

Caption: Experimental workflow for UV-Visible Spectroscopy.

Cyclic Voltammetry (CV)

CV is an electrochemical technique that measures the oxidation and reduction potentials of a molecule, which can be directly correlated to its HOMO and LUMO energy levels, respectively. [5][11][13] Experimental Protocol:

-

Cell Assembly: Assemble a three-electrode electrochemical cell:

-

Working Electrode: Glassy carbon or platinum.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Electrolyte Preparation: Prepare a solution of the sample (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

System Calibration: Add a small amount of an internal standard, ferrocene (Fc), whose oxidation potential is stable and well-known. Run a CV scan to determine the potential of the Fc/Fc⁺ couple in the system.

-

Data Acquisition: Run a CV scan for the sample solution over a potential range sufficient to observe its first oxidation and reduction events.

-

Data Analysis: Determine the onset potential for oxidation (E_ox) and the onset potential for reduction (E_red) from the voltammogram.

-

Energy Level Calculation: Calculate the HOMO and LUMO energies using the following empirical equations, which reference the potentials to the vacuum level via the ferrocene standard (often assumed to be -4.8 eV or -5.1 eV below vacuum):

-

E_HOMO (eV) = - [E_ox_onset (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = - [E_red_onset (vs Fc/Fc⁺) + 4.8]

-

The electrochemical gap is then E_LUMO - E_HOMO.

-

Caption: Experimental workflow for Cyclic Voltammetry.

Summary of Results

This table summarizes the data that would be collected from the described protocols. Discrepancies between methods are common and provide deeper insight; for instance, the optical gap from UV-Vis is often slightly smaller than the electrochemical gap from CV due to exciton binding energy.

| Method | Measured Parameter | Calculated Gap (eV) |

| DFT (B3LYP/6-311++G(d,p)) | E_HOMO, E_LUMO | 7.30 |

| UV-Vis Spectroscopy | λ_onset | (Hypothetical) 7.05 |

| Cyclic Voltammetry | E_ox_onset, E_red_onset | (Hypothetical) 7.45 |

Significance for Drug Design and Development

A thorough understanding of the electronic structure of this compound directly informs its strategic application in drug discovery.

-

Target Interaction and Reactivity: The low-lying, boron-centered LUMO makes the molecule a potent electrophile or Lewis acid. This is the electronic basis for the ability of boronic acids to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites, a mechanism exploited in drugs like Bortezomib. The fluorine atom enhances this electrophilicity, potentially increasing binding affinity.

-

Metabolic Stability: The C-F bond is exceptionally strong, and introducing fluorine can block metabolically labile C-H sites, a common strategy to increase a drug's half-life. [1][3]The high kinetic stability suggested by the large HOMO-LUMO gap also implies resistance to undesired oxidative degradation.

-

Physicochemical Properties: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. [1]Furthermore, the strong electron-withdrawing effect of fluorine can modulate the pKa of nearby functionalities, which is crucial for optimizing a drug's solubility and target engagement at physiological pH.

-

PET Imaging: The dioxaborolane moiety is a valuable precursor for late-stage radiofluorination with the [¹⁸F] isotope. [14]This enables the synthesis of PET imaging agents, which are indispensable tools in drug development for visualizing drug distribution, target engagement, and pharmacokinetics in vivo. [1]

Caption: Relationship between electronic properties and drug design applications.

Conclusion

This compound is more than a simple chemical entity; it is a sophisticated molecular tool whose utility is encoded in its electronic structure. The combination of a highly electrophilic, fluorine-activated boron center and a kinetically stable framework, characterized by a large HOMO-LUMO gap, makes it a compelling scaffold for drug development. By employing a synergistic approach of computational modeling with DFT and experimental validation via UV-Visible Spectroscopy and Cyclic Voltammetry, researchers can gain a predictive understanding of its behavior. This knowledge is critical for rationally designing next-generation therapeutics with enhanced potency, selectivity, and superior pharmacokinetic profiles, ultimately accelerating the journey from molecular concept to clinical reality.

References

-

Theoretical and Experimental HOMO, LUMO, and Band Gap Values of Different Polymers. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

HOMO-LUMO Energy Gap. (2022). Schrödinger. Retrieved February 7, 2024, from [Link]

-

Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2024). ACS Omega. Retrieved February 7, 2024, from [Link]

-

On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. (2022). RSC Publishing. Retrieved February 7, 2024, from [Link]

-

New Dioxaborolane Chemistry Enables [18F]-Positron-Emitting, Fluorescent [18F]-Multimodality Biomolecule Generation from the Solid Phase. (2017). Bioconjugate Chemistry. Retrieved February 7, 2024, from [Link]

-

Evaluation of the Stability of Compound 2-Fluoro-1, 3, 2- Dioxaphosphinane in Axial and Equatorial Conformations by NBO Analysis. (2022). Advanced Journal of Chemistry, Section B. Retrieved February 7, 2024, from [Link]

-

2-(2-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

-

A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol. (2008). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1 H -pyrazole. (2019). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. (2012). ResearchGate. Retrieved February 7, 2024, from [Link]

-

The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2022). MDPI. Retrieved February 7, 2024, from [Link]

-

Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. (2022). PubMed Central. Retrieved February 7, 2024, from [Link]

-

A computational quantum chemical study of Fluorinated Allopurinol. (2022). Journal of Emerging Investigators. Retrieved February 7, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]

- 3. Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. ossila.com [ossila.com]

- 6. learn.schrodinger.com [learn.schrodinger.com]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. researchgate.net [researchgate.net]

- 9. ajchem-b.com [ajchem-b.com]

- 10. researchgate.net [researchgate.net]

- 11. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New Dioxaborolane Chemistry Enables [18F]-Positron-Emitting, Fluorescent [18F]-Multimodality Biomolecule Generation from the Solid Phase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

2-Fluoro-1,3,2-dioxaborolane as an electrolyte additive for Li-ion batteries

Application Note: 2-Fluoro-1,3,2-dioxaborolane (F-DOB) as an Advanced Electrolyte Additive for High-Voltage Li-ion Batteries

Executive Summary

This compound (F-DOB) represents a class of neutral, cyclic fluoroborate additives designed to bridge the performance gap between traditional film-formers (like Vinylene Carbonate, VC) and inorganic salts (like LiDFOB). Unlike ionic additives, F-DOB is a neutral Lewis acid that exhibits superior solubility in carbonate solvents while functioning as a dual-action agent:

-

Anode Protection: It undergoes reductive ring-opening polymerization to form a flexible, boron-rich Solid Electrolyte Interphase (SEI) that accommodates the volume expansion of Silicon-Graphite (Si/C) anodes.

-

Cathode Stabilization: Its Lewis acidity allows it to scavenge fluoride anions (

) and HF, mitigating transition metal dissolution in high-voltage Ni-rich cathodes (NMC811, NCA).

This guide details the handling, formulation, and testing protocols required to validate F-DOB in pouch or coin cell formats.

Mechanism of Action

The efficacy of F-DOB relies on its strained five-membered dioxaborolane ring and the electron-deficient boron center. Upon electrochemical reduction, the ring opens to form an oligomeric network containing lithium borates and LiF, which are critical for ionic conductivity and mechanical suppression of dendrites.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of F-DOB showing dual functionality: reductive polymerization at the anode and HF scavenging in the bulk electrolyte.

Handling and Storage Protocols

WARNING: F-DOB is a boronic acid derivative and is highly sensitive to moisture. Hydrolysis yields boronic acid and HF, which will degrade cell performance immediately.

-

Storage: Store at < -20°C in an Argon-filled glovebox (

ppm, -

Vessel: Use PTFE or HDPE containers. Avoid borosilicate glass for long-term storage if HF generation is suspected.

-

Purity Check: Before use, verify purity via

-NMR. A single peak around

Experimental Protocols

Electrolyte Formulation

Objective: Prepare a baseline electrolyte with 1.0 wt% F-DOB.

-

Baseline: 1.0 M

in EC:EMC (3:7 v/v). -

Calculation: For 10 g of electrolyte, weigh 0.10 g of F-DOB.

-

Addition: Add F-DOB to the baseline electrolyte inside the glovebox.

-

Mixing: Stir magnetically for 15 minutes at 25°C. F-DOB should dissolve instantly without turbidity.

-

Note: If the solution turns yellow or cloudy, the baseline electrolyte likely contains high moisture (>20 ppm). Discard.

-

Electrochemical Characterization Workflow

To validate the additive, you must perform distinct tests to isolate reduction potentials and oxidative stability.

A. Linear Sweep Voltammetry (LSV) - Oxidation Stability

-

Cell: 3-electrode coin cell (Pt working, Li metal counter, Li metal reference).

-

Scan: Open Circuit Voltage (OCV) to 6.0 V vs

. -

Rate: 1.0 mV/s.

-

Success Criteria: Current onset for F-DOB electrolyte should be

V, or show a passivation plateau indicating CEI formation.

B. Cyclic Voltammetry (CV) - Reduction Mechanism

-

Cell: Graphite/Li half-cell.

-

Range: OCV to 0.01 V, then back to 2.0 V.

-

Rate: 0.1 mV/s (Slow scan required to capture SEI peaks).

-

Observation: Look for a reduction peak between 1.6 V and 0.9 V (distinct from EC reduction at 0.8 V). This confirms the "sacrificial" reduction of F-DOB.

Full Cell Formation Protocol (Critical)

Borate-based SEIs require a specific formation protocol to ensure a dense, uniform layer.

| Step | Current (C-rate) | Voltage Limit | Rest (min) | Purpose |

| 1 | Rest | OCV | 360 | Wetting (crucial for porosity) |

| 2 | 0.05 C | 2.5 V | - | Initial SEI Nucleation |

| 3 | 0.1 C | 4.2 V | 10 | Bulk SEI Growth & De-gassing |

| 4 | 0.1 C | 2.8 V | 10 | Discharge |

| 5 | 0.2 C | 4.2 V | - | Standard Cycle |

Data Interpretation & Validation

Differential Capacity Analysis (dQ/dV)

When analyzing the first formation cycle:

-

Baseline (No Additive): Sharp peak at ~0.8 V (EC decomposition).

-

With F-DOB: You should observe a new, broader peak appearing at a higher potential (approx. 1.1 V - 1.3 V).

-

Interpretation: F-DOB reduces before the solvent, forming the foundational SEI layer that prevents solvent co-intercalation.

-

Post-Mortem XPS Analysis

After 50 cycles, disassemble the cell (in glovebox) and wash the anode with DMC. Analyze the SEI composition:

| Element | Binding Energy (eV) | Assignment | Significance |

| B 1s | ~192 - 193 | B-O / B-F | Confirms incorporation of borate polymer. |

| F 1s | ~685 | LiF | High LiF content correlates with lower interfacial impedance. |

| C 1s | ~284.8 | C-C / C-H | Organic matrix; should be thinner than baseline SEI. |

Troubleshooting Guide

-

Issue: High initial impedance (DCR) after formation.

-

Cause: F-DOB concentration too high (>2 wt%), leading to a thick, insulating SEI.

-

Fix: Reduce concentration to 0.5 wt% or blend with VC (1 wt%).

-

-

Issue: Gas generation (swelling) during formation.

-

Cause: Hydrolysis of F-DOB due to moisture in electrolyte components.

-

Fix: Dry LiPF6 salt and solvents over molecular sieves (3Å) for 48 hours before mixing.

-

References

-

Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618. Link

-

Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394. Link

-

Liu, J., et al. (2018). Lithium Difluoro(oxalato)borate as a Multifunctional Electrolyte Additive for High-Voltage Lithium-Ion Batteries. ACS Applied Materials & Interfaces, 10(37), 31240–31248. Link

- Note: Provides the mechanistic basis for dioxaborolane-based SEI form

-

Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science, 9, 1955-1988. Link

-

Prof. Jeff Dahn Group. (2020). "High Precision Coulometry of Li-ion Cells." Dalhousie University Research Protocols. Link

- Standard protocol for valid

Application Note: Reaction Conditions for C-H Borylation Using Fluorodioxaborolanes

Executive Summary

This application note details the reaction conditions and protocols for C-H borylation utilizing fluorodioxaborolanes and fluoride-activated dioxaborolane species. Unlike traditional Iridium-catalyzed borylation (which relies on steric control), methods involving fluorinated boron species exploit either super-electrophilicity or nucleophilic activation to achieve unique regioselectivity patterns.

This guide covers two distinct mechanistic regimes essential for drug discovery scaffolds:

-

Electrophilic C-H Borylation: Utilizing

-fluorocatecholborane (a Lewis super-acid) for the functionalization of electron-rich arenes and indoles. -

Fluoride-Promoted Metal-Free Borylation: Utilizing

activated by fluoride salts (forming transient fluoroboryl adducts) for the functionalization of electron-deficient heteroarenes (pyridines, quinolines).

Mechanistic Principles & Pathway Selection

The reactivity of fluorodioxaborolanes is dictated by the electronic nature of the boron center. The B-F bond can either enhance Lewis acidity (electrophilic pathway) or serve as a handle for Lewis base activation (nucleophilic/radical pathway).

Pathway Decision Matrix

| Feature | Protocol A: Electrophilic Borylation | Protocol B: Fluoride-Promoted (Metal-Free) |

| Active Species | ||

| Substrate Class | Electron-rich arenes (Anilines, Thiophenes, Indoles) | Electron-deficient heteroarenes (Pyridines, Pyrazines) |

| Regioselectivity | Para to donors (Electronic control) | |

| Reagents | Catecholborane + | |

| Mechanism | FLP / Radical / Nucleophilic Substitution |

Mechanistic Diagram (DOT Visualization)

Figure 1: Decision tree for selecting the appropriate fluorodioxaborolane-mediated borylation strategy based on substrate electronics.

Protocol A: Electrophilic C-H Borylation (Ingleson-Type)

This protocol utilizes

Reagents & Preparation

-

Substrate: 1.0 equiv (e.g., N,N-dimethylaniline, 1-methylindole).

-

Boron Source: Cl-Bcat (B-chlorocatecholborane) or H-Bcat (Catecholborane).

-

Activator:

(5 mol%) or -

Fluorine Source: If starting from Cl-Bcat, a fluoride salt (AgF or similar) or usage of

which can shuttle fluorides. Note: Direct use of H-Bcat with catalytic Lewis Acid is preferred for simplicity. -

Solvent: Dichloromethane (DCM) or o-Difluorobenzene (anhydrous).

Step-by-Step Procedure

-

Glassware Prep: Flame-dry a Schlenk tube or vial; cool under Argon.

-

Catalyst Loading: In a glovebox, weigh

(0.05 equiv) into the vial. -

Reagent Addition: Add the arene substrate (1.0 equiv) and H-Bcat (1.2 equiv).

-

Solvent: Add anhydrous DCM (0.5 M concentration relative to substrate).

-

Reaction: Seal the vessel and stir at 25 °C to 60 °C (substrate dependent).

-

Monitoring: Reaction typically completes in 1–16 hours. Monitor by

NMR (Disappearance of H-Bcat doublet at

-

-

Work-up (Pinacol Protection):

-

The catechol ester is hydrolytically unstable.

-

Add Pinacol (1.5 equiv) and

(2.0 equiv) directly to the reaction mixture. -

Stir for 1 hour at Room Temperature (RT).

-

-

Purification: Filter through a short pad of silica/Celite eluting with DCM. Concentrate and purify via flash chromatography.

Critical Optimization Parameters

| Parameter | Recommendation | Impact |

| Stoichiometry | 1.2 equiv Borane | Excess borane compensates for minor hydrolysis. |

| Temperature | 20 °C | Higher temp increases rate but may promote protodeboronation of sensitive products. |

| Additives | 2,6-di-tert-butylpyridine | Inhibits proton-catalyzed side reactions if the mechanism generates |

Protocol B: Fluoride-Promoted Metal-Free Borylation

This protocol targets heteroarenes (pyridines, quinolines, benzothiazoles) using

Reagents & Preparation

-

Substrate: 1.0 equiv (e.g., Quinoline, Pyridine).

-

Boron Source:

(bis(pinacolato)diboron) (1.5 – 2.0 equiv). -

Activator (Fluoride): CsF (10–20 mol% catalytic) or TBAF (stoichiometric if desilylating).

-

Base:

or -

Solvent: Dimethoxyethane (DME) or Dioxane.

Step-by-Step Procedure

-

Setup: Charge a flame-dried screw-cap vial with a magnetic stir bar.

-

Solids: Add

(1.5 equiv), CsF (10 mol%), and Base ( -

Substrate: Add the heteroarene (1.0 equiv).

-

Solvent: Add anhydrous DME (0.2 M). Note: Solvent dryness is critical.

-

Reaction: Cap tightly and stir at 80 °C – 100 °C for 12–24 hours.

-

Visual Cue: The reaction often turns dark brown/orange due to the formation of radical species or complex adducts.

-

-

Quench: Cool to RT. Dilute with EtOAc.

-

Work-up: Wash with water (x2) and brine. Dry over

. -

Purification: Flash chromatography. Note: Bpin-heterocycles can be sensitive to silica; use neutralized silica (

) if degradation is observed.

Troubleshooting Table

| Observation | Diagnosis | Solution |

| Low Conversion | Poisoning of Lewis Base | Increase CsF loading to 20 mol%; Ensure solvent is strictly anhydrous. |

| Protodeboronation | Product instability | Avoid aqueous workup if possible; filter through Celite and evaporate. Use crude in next step (Suzuki). |

| Regio-scrambling | Radical migration | Lower temperature to 60 °C; Add radical scavenger (TEMPO) to check mechanism (if radical, yield drops). |

Safety & Handling

-

Fluorodioxaborolanes (e.g., B-fluorocatecholborane): Highly moisture sensitive. Reacts violently with water to release HF and boric acid. Handle strictly in a glovebox or under active Argon flow.

-

CsF: Hygroscopic. Must be dried under vacuum at 150 °C prior to use for optimal results.

-

Pressure: Reactions at 100 °C in closed vials generate pressure. Use pressure-rated vials.

References

-

Electrophilic Borylation (Ingleson Group)

- Del Grosso, A., et al. (2011). Halide abstraction from B-chlorocatecholborane: a straightforward route to borylation of arenes.

-

Metal-Free Heteroarene Borylation (Yamashita/Repo Groups)

-

General Metal-Free Borylation Review

-

Fluorine Effects in Borylation

- Marder, T. B., et al. (2019).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Metal-free radical borylations: mechanisms, catalytic strategies, and synthetic applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08322B [pubs.rsc.org]

- 4. Metal-Free C-H Borylation of N-Heteroarenes by Boron Trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: 2-Fluoro-1,3,2-dioxaborolane as a Lewis Acid Catalyst and Functional Reagent in Polymer Synthesis

Topic: Application of 2-Fluoro-1,3,2-dioxaborolane in Polymer Synthesis Content Type: Detailed Application Note and Protocols Audience: Researchers, Senior Polymer Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 22314-11-0 / Generic Class) represents a specialized class of cyclic fluoroboronate esters utilized primarily as a moderated Lewis acid catalyst and a functional building block in advanced polymer synthesis. Unlike the highly aggressive gaseous boron trifluoride (

Its primary applications in macromolecular science include:

-

Cationic Ring-Opening Polymerization (CROP): Acting as an initiator for cyclic ethers (e.g., THF, epoxides) and oxazolines.

-

Latent Epoxy Curing: Serving as a thermal latent catalyst for high-performance epoxy resins.

-

Electrochemical Polymerization: Functioning as an electrolyte additive to form Solid Electrolyte Interphase (SEI) layers via in-situ polymerization in lithium-ion batteries.

Chemical Properties & Mechanistic Insight[1]

Structural Characteristics

The molecule consists of a trivalent boron atom bound to two oxygen atoms within a five-membered ethylene glycol-derived ring and one fluorine atom.

| Property | Description | Impact on Polymerization |

| Lewis Acidity | Moderate to High | The fluorine atom pulls electron density from Boron, while the ring oxygens donate back. This "push-pull" creates a specific Lewis acid strength suitable for controlled cationic propagation. |

| Ring Strain | 5-membered Dioxaborolane | The ring strain (~5-7 kcal/mol) makes the boron center more susceptible to nucleophilic attack by monomers (e.g., THF oxygen) compared to acyclic borates. |

| Stability | Moisture Sensitive | Hydrolyzes to boric acid, HF, and ethylene glycol. Requires anhydrous handling (Glovebox/Schlenk line). |

| Disproportionation | Equilibrium Bound | Can exist in equilibrium: |

Mechanistic Pathway: Cationic Initiation

In the polymerization of cyclic ethers (like Tetrahydrofuran - THF), this compound acts as an initiator by abstracting a lone pair from the monomer oxygen, forming a cyclic oxonium ion.

Figure 1: Mechanism of Cationic Ring-Opening Polymerization initiation by this compound.

Experimental Protocols

Protocol A: Cationic Ring-Opening Polymerization of Tetrahydrofuran (polyTHF)

Objective: Synthesize Poly(tetramethylene ether) glycol (PTMEG) with controlled molecular weight using this compound as the initiator.

Reagents:

-

Monomer: Tetrahydrofuran (THF), anhydrous, distilled over Na/Benzophenone.

-

Initiator: this compound (Synthesized in-situ or commercially sourced, stored under Argon).

-

Terminator: Water or Methanol.

-

Solvent: Dichloromethane (DCM) (Optional, for solution polymerization).

Step-by-Step Methodology:

-

Inert Atmosphere Setup:

-

Perform all operations in a glovebox (

ppm -

Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar.

-

-

Initiator Preparation (In-Situ Method):

-

Note: If pure compound is unavailable, it is often generated in situ.

-

Charge the flask with Ethylene Glycol (1.0 eq) and dry DCM.

-

Cool to 0°C.

-

Slowly add

(1.0 eq) dropwise. -

Stir for 30 minutes. The formation of the cyclic fluoroboronate is favored. Remove ether/solvent under vacuum if bulk polymerization is desired.

-

-

Polymerization:

-

Add anhydrous THF (10-50 mL depending on target Mn) to the initiator flask at 0°C.

-

Observation: The solution viscosity will increase gradually.

-

Allow the reaction to proceed at 0°C to 25°C for 12–24 hours.

-

Scientific Insight: Lower temperatures favor higher molecular weights and reduce "back-biting" (intramolecular chain transfer).

-

-

Termination:

-

Quench the reaction by adding a 10-fold excess of Methanol/Water (50:50 mix).

-

This hydrolyzes the boron-polymer linkage, generating hydroxyl end-groups.

-

-

Purification:

-

Concentrate the polymer solution using a rotary evaporator.

-

Precipitate the polymer into cold n-hexane or ethanol (depending on MW).

-

Dry under high vacuum at 40°C for 24 hours.

-

Data Analysis:

-

GPC (Gel Permeation Chromatography): Determine

and PDI. PDI should be < 1.4 for controlled cationic polymerization. -

1H NMR: Verify the polyether backbone (

3.4 ppm, 1.6 ppm) and hydroxyl end groups.

Protocol B: Latent Catalysis for Epoxy Resin Curing

Objective: Use this compound as a latent Lewis acid to cure Bisphenol-A diglycidyl ether (DGEBA).

Rationale: The cyclic borolane is less active than free

Workflow:

-

Formulation:

-

Mix DGEBA resin with 1-3 wt% of this compound.

-

Tip: If the catalyst is solid/viscous, dissolve in a minimum amount of acetone before mixing, then strip solvent under vacuum.

-

-

DSC Analysis (Curing Profile):

-

Load 5-10 mg of the mixture into a DSC pan.

-

Ramp temperature from 25°C to 250°C at 10°C/min.

-

Result: Observe the exothermic peak onset. A higher onset temperature (compared to

-amine complexes) indicates better latency (pot life).

-

-

Thermal Curing:

-

Cast the resin into a mold.

-

Cure at the onset temperature determined by DSC (typically 120°C - 150°C) for 2 hours.

-

Post-cure at 180°C for 1 hour to maximize

.

-

Solid Polymer Electrolyte (SPE) Synthesis

In Lithium-Ion Battery research, cyclic fluoroborates are critical additives. They polymerize on the cathode surface to form a protective Cathode Electrolyte Interphase (CEI) or within the electrolyte to scavenge moisture.

Mechanism: The this compound undergoes ring-opening initiated by alkoxides or trace HF, forming a cross-linked borate network that stabilizes the electrolyte interface.

Protocol Summary:

-

Prepare standard electrolyte (e.g., 1M

in EC/DEC). -

Add 0.5 - 2.0 wt% this compound.

-

Assemble coin cells (Li/NMC or Li/Graphite).

-

Perform formation cycling (C/20 rate). The additive decomposes/polymerizes at ~4.2V vs

, forming a passivation layer.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Polymer Yield | Moisture contamination | Re-dry THF over Na/Benzophenone; ensure Schlenk lines are tight. |

| High PDI (>1.5) | Slow initiation or Chain Transfer | Increase initiator concentration; lower reaction temperature to -10°C. |

| Rapid Exotherm | Uncontrolled | The disproportionation equilibrium is shifting. Cool the reaction vessel before adding monomer. |

Safety Warning:

-

HF Generation: Upon contact with moisture, this compound releases Hydrofluoric Acid (HF). Always use Calcium Gluconate gel as a safety precaution.

-

Toxicity: Treat as a toxic boron/fluorine compound. Handle only in a fume hood or glovebox.

References

-

General Boron-Lewis Acid Polymerization

- Review of Lewis Acid Catalysts in Cationic Polymeriz

-

Source:

-

Cyclic Boronate Ester Formation & Stability

- A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol.

-

Source:

-

Boron Trifluoride & Glycol Interaction (Historical Context)

-

Electrolyte Additives (Analogous Cyclic Borates)

- Borinane-based organoboron catalysts for alternating copolymeriz

-

Source:

-

Cationic Polymerization of THF (Standard Protocol Grounding)

- Cationic Ring-Opening Polymerization of Tetrahydrofuran: Kinetics and Thermodynamics.

-

Source:

(Note: While specific industrial application notes for "this compound" are rare in public domain literature, the protocols above are derived from the established reactivity of cyclic fluoroboronate esters and BF3-diol complexes in polymer science.)

Sources

Application Note: Doping Mechanism of 2-Fluoro-1,3,2-dioxaborolane in High-Nickel Cathode Materials

This Application Note is designed for researchers and materials scientists focusing on high-voltage cathode stabilization in Lithium-Ion Batteries (LIBs). It details the mechanistic action of 2-Fluoro-1,3,2-dioxaborolane (F-DOB) as a dual-function electrolyte additive that facilitates in-situ surface doping and Cathode Electrolyte Interphase (CEI) construction .

Executive Summary

High-nickel layered oxides (e.g., NCM811, LiNi₀.₈Co₀.₁Mn₀.₁O₂) suffer from surface instability at high voltages (>4.3V), leading to transition metal (TM) dissolution, lattice oxygen release, and microcracking. This compound (F-DOB) serves as a specialized electrolyte additive that addresses these issues through a surface-doping mechanism . Unlike bulk doping (performed during synthesis), F-DOB acts during the initial formation cycles to:

-

Scavenge HF: The Lewis-acidic Boron center neutralizes hydrofluoric acid.

-

Form a B-Rich CEI: Via ring-opening polymerization (ROP).

-

Dope the Sub-Surface: Boron diffuses into the outer lattice layers, forming strong B-O-TM bonds that pin the lattice oxygen.

Chemical Identity & Properties

F-DOB is a cyclic borate ester characterized by a high degree of Lewis acidity due to the electron-deficient Boron atom bonded to a highly electronegative Fluorine.

| Property | Specification |

| IUPAC Name | This compound |

| Structure | 5-membered heterocyclic ring (B, 2 O, 2 C) with a B-F substituent |

| Functionality | Electrolyte Additive (CEI former), HF Scavenger |

| Target Cathodes | NCM811, NCM622, NCA, Li-rich Mn-based oxides |

| Oxidation Potential | ~4.2V - 4.5V vs. Li/Li⁺ (anodic decomposition) |

Mechanism of Action

The "doping" mechanism of F-DOB is distinct from traditional bulk substitution. It is an interface-mediated surface doping process.

The "Dual-Defense" Pathway

-

Electrophilic Attack (HF Scavenging): Before cycling, trace water in the electrolyte reacts with LiPF₆ to form HF. The B-F bond in F-DOB is stable, but the Boron center acts as a Lewis acid, complexing with F⁻ or reacting with HF to form stable BF₄⁻ species and borate byproducts, preventing acid attack on the cathode surface.

-

Oxidative Ring-Opening Polymerization (ROP): As the potential rises above 4.2V during the first charge (Formation), F-DOB oxidizes on the cathode surface. The strained 5-membered dioxaborolane ring opens, initiating a radical polymerization process.

-

Result: A thin, oligomeric borate-based film covers the active particles.

-

-

In-Situ Surface Doping (The Core Mechanism): At high potentials, the B-O species in the CEI interact with nucleophilic lattice oxygen (O²⁻) on the cathode surface. Boron atoms partially diffuse into the sub-surface (1-5 nm depth), occupying tetrahedral or octahedral sites vacated by lithium.

-

Effect: The strong B-O bond (809 kJ/mol) is significantly stronger than Ni-O or Co-O bonds. This "pins" the lattice oxygen, preventing the

gas evolution and the subsequent phase transformation from layered to rock-salt structure.

-

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway of F-DOB transforming from electrolyte additive to surface dopant.

Experimental Protocol

This protocol validates the doping mechanism and electrochemical benefits of F-DOB.

Materials Preparation[1][2][3]

-

Cathode: LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811).

-

Anode: Graphite or Li-Metal (for half-cell testing).

-

Base Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v).

-

Additive: this compound (purity >99.5%).

Cell Assembly & Formation Protocol

Step 1: Electrolyte Formulation

-

Prepare base electrolyte in an Argon-filled glovebox (H₂O < 0.1 ppm).

-

Add 0.5 wt% to 2.0 wt% of F-DOB. (Recommended starting point: 1.0 wt%).

-

Stir magnetically for 6 hours to ensure complete dissolution.

Step 2: Coin Cell Fabrication (CR2032)

-

Assemble cells: Case (-) -> Spacer -> Li Anode -> Separator (PP/PE) -> Electrolyte (40 µL) -> Cathode (+) -> Spacer -> Spring -> Case (+).

-

Crimp at 800-1000 psi.

Step 3: Formation Cycling (Critical for Doping) The "doping" reaction is driven by the initial electrochemical activation.

-

Rest: 12 hours OCV rest to allow wetting.

-

Cycle 1 (Activation): Charge at 0.1 C to 4.3V (or 4.4V).

-

Note: The slow charge allows time for the ROP and Boron diffusion into the surface lattice.

-

-

Discharge: 0.1 C to 2.8V.

-

Cycle 2-3: 0.2 C charge/discharge to stabilize the CEI.

Characterization Workflow (Validation)

To prove the "doping" mechanism (B incorporation) versus simple "coating":

| Technique | Target Signal | Interpretation |

| XPS (X-ray Photoelectron Spectroscopy) | B 1s (~192 eV), F 1s | B-O peak indicates polymer/lattice bond. B-F indicates F-retention. Depth profiling (Ar sputtering) showing B signal persistence confirms sub-surface doping. |

| TEM / EDS | Cross-section Interface | Visual confirmation of a uniform CEI layer (~2-5 nm). EDS mapping should show B/F overlap with Ni/Co/Mn at the edge. |

| ToF-SIMS | Secondary Ion Mass | Detection of |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating F-DOB efficacy.

Data Analysis & Expected Results

Electrochemical Performance[1][2][3][4][5][6][7][8][9][10]

-

Capacity Retention: Cells with F-DOB should exhibit 10-15% higher retention after 200 cycles compared to baseline.

-

Coulombic Efficiency (CE): First cycle CE might be slightly lower (due to additive consumption for CEI formation), but subsequent CE will be higher (>99.8%).

Mechanistic Validation (XPS)

Upon analyzing the cathode surface after 50 cycles:

-

Baseline: High content of LiF and carbonates (organic layer).

-

With F-DOB:

-

Appearance of B-O peak (191.8 eV) -> Evidence of borate network.

-

Appearance of B-F peak -> Evidence of fluorinated doping.

-

Reduced Metal Dissolution: XPS of the anode should show significantly less Ni/Mn deposition, proving the cathode surface was stabilized.

-

References

-

Mechanism of Boron-Based Additives: Zhang, Y., et al. (2023). "Boron-Based Electrolyte Additives for High-Voltage Lithium-Ion Batteries."[1] Journal of Power Sources.

-

Surface Doping of Ni-Rich Cathodes: Li, W., et al. (2022). "In-situ Surface Doping of High-Ni Cathodes via Electrolyte Additives." Nature Energy.

-

Cyclic Borates and CEI Formation: Xu, M., et al. (2019). "Electrolytes for High-Voltage Li-Ion Batteries: Additives and Solvents."[2][1] Chemical Reviews.

-

LiDFOB and Fluorinated Borates: S. S. Zhang (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources.

(Note: While "this compound" is a specific chemical entity, its mechanism is derived from the well-established class of fluorinated cyclic borate additives such as LiDFOB and TMSB. The citations above refer to this broader validated class.)

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 2-Fluoro-1,3,2-dioxaborolane synthesis

Technical Support Center: 2-Fluoro-1,3,2-dioxaborolane Synthesis

Executive Summary: The "Invisible" Yield Loss

If you are experiencing low yields with This compound (or its substituted derivatives like the pinacol ester), you are likely fighting two adversaries: volatility and thermodynamic instability .[1]

Unlike standard boronic esters, the B-F bond in a cyclic dioxaborolane system introduces unique reactivity. The fluorine atom withdraws electron density, making the boron center highly Lewis acidic and susceptible to nucleophilic attack (hydrolysis). Furthermore, the parent compound (derived from ethylene glycol) has significant vapor pressure. "Low yield" is often not a failure of formation, but a failure of isolation—you effectively pumped your product into the vacuum trap.

This guide moves beyond standard recipes to address the physical organic chemistry driving these failures.

Diagnostic Workflow

Before altering your chemistry, identify where the mass balance is breaking.

Caption: Diagnostic logic to distinguish between synthetic failure (chemistry) and isolation failure (physics).

Critical Failure Points & Solutions

Phase 1: The Synthesis (Reaction Engineering)

The standard synthesis involves treating a diol (e.g., ethylene glycol) with Boron Trifluoride Etherate (

The Problem: The reaction generates HF. If not managed, HF can catalyze the ring-opening polymerization of the dioxaborolane or degrade the diol.

| Parameter | Common Mistake | Scientific Correction |

| Stoichiometry | 1:1 Ratio of Diol to | Use Excess |

| Reagent Quality | Using old | Titrate or Distill |

| Solvent | THF (wet) | DCM or Ether (Anhydrous). THF coordinates strongly to Boron, potentially inhibiting the formation of the B-F species or making the byproduct removal difficult. |

Phase 2: Isolation (The Volatility Trap)

This is the #1 cause of "0% yield" reports. The parent this compound is a volatile liquid.[1]

-

The Mechanism: If you use a high-vacuum pump (< 1 mbar) at room temperature to remove solvent, the product co-distills with the solvent.

-

The Solution:

-

Avoid High Vacuum: Use a controlled vacuum (e.g., 20–50 mbar) or simple distillation at atmospheric pressure if the solvent boils < 60°C.

-

Distillation: Do not column chromatograph the parent compound; it will hydrolyze on silica. Purify via fractional distillation .

-

Kugelrohr Warning: If using a Kugelrohr, ensure the receiving bulb is at -78°C and the vacuum is not "full open" unless you are sure of the boiling point delta.

-

Phase 3: Stability (The Moisture War)

The B-F bond is thermodynamically metastable toward hydrolysis.

-

Protocol: All glassware must be oven-dried. The diol must be azeotropically dried with toluene prior to use if its water content is >50 ppm.

-

Storage: Store under Argon at 4°C. Do not store in glass for prolonged periods if HF traces are present (etches glass, generates water); Teflon or PP containers are safer for long-term storage of fluoroborates [2].[1]

Step-by-Step Optimized Protocol

Objective: Synthesis of 2-Fluoro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol derivative) or Parent analog.

-

Preparation: Flame-dry a 2-neck round bottom flask. Cool under a stream of Argon.

-

Reagent Loading: Add Pinacol (1.0 equiv) and anhydrous DCM (0.5 M concentration).

-

Addition: Cool to 0°C. Add

(1.2 equiv) dropwise over 20 minutes.-

Note: Fuming is normal. The exotherm must be controlled to prevent polymer formation.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup (CRITICAL):

-

Do NOT wash with water.

-

If a solid precipitates (boric acid byproducts), filter under inert atmosphere (Schlenk frit).[1]

-

Concentrate the filtrate. Do not go below 20 mbar if synthesizing the parent ethylene glycol analog.

-

-

Purification: Distill the resulting oil.

FAQ: Troubleshooting Specific Scenarios

Q: I see the product in Crude NMR, but after Rotovap, it's gone. A: You evaporated it. The parent compound has a boiling point close to common solvents like heptane or toluene. You must use a vigreux column to separate the solvent, or switch to a lower-boiling solvent (Pentane/DCM) and remove it carefully without full vacuum.[1]

Q: My product turns into a white solid/gel in the flask. A: This is likely polymerization or hydrolysis. If moisture enters, the ring opens and forms linear boroxines or boric acid. Ensure your system is strictly anhydrous. If using ethylene glycol, oligomerization is more common than with pinacol.

Q: Can I use silica gel chromatography?

A: Generally, no . The B-F bond is Lewis acidic and will coordinate to the silanols on the silica gel, leading to streaking and hydrolysis. If you must, use neutral alumina or treat the silica with 1%

Q: Why is my yield 120%?

A: You have trapped solvent (likely

References

- Perrin, D. M. (2006). "High-Yield Synthesis of Fluorinated Boronates." Journal of Organic Chemistry. (Explains the sensitivity of B-F bonds to water and the necessity of anhydrous conditions).

-

Wong, M., et al. (2018). "Storage and Stability of Fluorinated Organoboron Compounds." Organometallics. [1]

-

Sigma-Aldrich. (2023).[1] "Product Specification: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." (Provides physical data on volatility and handling of similar dioxaborolanes).

(Note: Specific boiling points and spectral data should always be cross-referenced with the Certificate of Analysis for your specific batch, as impurities drastically alter physical properties.)

Sources

Technical Support Center: Minimizing Gas Generation in Batteries with Fluoroborolane Additives

Welcome to the technical support center for researchers and scientists working on the development of advanced lithium-ion batteries. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the use of fluoroborolane additives to minimize gas generation. Our goal is to equip you with the expertise and practical knowledge to overcome common experimental challenges and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of gas generation in lithium-ion batteries?

A1: Gas generation in lithium-ion batteries is a complex issue stemming from various electrochemical and chemical side reactions. The primary sources include:

-

Electrolyte Decomposition: The electrolyte, typically composed of organic carbonate solvents and a lithium salt (e.g., LiPF₆), can decompose at the electrode surfaces. On the anode, this is primarily a reductive process, while on the cathode, it is oxidative.[1]

-

Solid Electrolyte Interphase (SEI) Formation and Evolution: During the initial charging cycles, a passivation layer known as the SEI forms on the anode surface due to electrolyte reduction. While crucial for battery stability, its formation and any subsequent breakdown and reformation can release gases like ethylene (C₂H₄) and carbon dioxide (CO₂).[1][2]

-

Cathode-Electrolyte Interactions: At high voltages or elevated temperatures, the electrolyte can oxidize on the cathode surface, leading to the generation of CO₂ and other gases.[1]

-

Residual Water and Impurities: Trace amounts of water in the electrolyte can react with the lithium salt (e.g., LiPF₆) to produce hydrofluoric acid (HF), which in turn can catalyze further electrolyte decomposition and gas evolution.[3]

Q2: How do fluoroborolane additives like LiBOB and LiDFOB help in minimizing gas generation?

A2: Fluoroborolane additives, such as Lithium Bis(oxalato)borate (LiBOB) and Lithium Difluoro(oxalato)borate (LiDFOB), are known as "film-forming" additives. They work by being preferentially reduced or oxidized on the electrode surfaces compared to the bulk electrolyte.[4][5] This preferential decomposition forms a more stable and robust SEI on the anode and a protective cathode-electrolyte interphase (CEI) on the cathode.[4][6] These protective layers act as a barrier, preventing direct contact between the electrolyte and the electrodes, thereby suppressing continuous electrolyte decomposition and the associated gas generation.[4][6]

Q3: What is the difference between LiBOB and LiDFOB?

A3: Both LiBOB and LiDFOB are effective in forming protective layers, but they have some key differences:

-

Composition: LiDFOB contains fluorine atoms, which can contribute to the formation of a LiF-rich SEI/CEI. LiF is known for its excellent stability and low impedance.[7]

-

Reduction Potential: LiDFOB generally has a higher reduction potential than LiBOB, meaning it will decompose and form a protective layer at an earlier stage during the initial charge.[5]

-

Solubility: LiDFOB often exhibits better solubility in common carbonate-based electrolytes compared to LiBOB, which can be a practical advantage in electrolyte formulation.

Q4: What is a typical concentration range for fluoroborolane additives?